molecular formula C6H14ClO3P B1331087 Dipropyl chlorophosphate CAS No. 2510-89-6

Dipropyl chlorophosphate

Cat. No. B1331087
CAS RN: 2510-89-6
M. Wt: 200.6 g/mol
InChI Key: MGWMBNBSQQGLAW-UHFFFAOYSA-N
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Description

Dipropyl chlorophosphate (DPCP) is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the provided papers do not directly discuss DPCP, they do provide insights into related organophosphate compounds and their behaviors, which can be informative for understanding DPCP.

Synthesis Analysis

The synthesis of organophosphate compounds can be complex due to the presence of multiple functional groups. For example, the synthesis of diphenyl chlorophosphate was achieved using phenol and phosphorus oxychloride with anhydrous aluminum trichloride as a catalyst . The reaction conditions, such as temperature, time, catalyst dosage, and raw material molar ratio, were optimized to improve yield. This suggests that similar conditions could be relevant for the synthesis of DPCP.

Molecular Structure Analysis

The molecular structure of organophosphate compounds is critical for their function and reactivity. For instance, the structure of diphenyl chlorophosphate was characterized using infrared spectrometry and nuclear magnetic resonance spectroscopy . These techniques could also be applied to DPCP to determine its molecular structure and confirm the presence of functional groups.

Chemical Reactions Analysis

The reactivity of organophosphate compounds with various nucleophiles is an area of interest. The kinetics and mechanism of the reaction of dipropyl chlorophosphate with substituted anilines were studied, revealing that the reaction proceeds via a concerted mechanism with either a frontside or backside nucleophilic attack depending on the basicity of the aniline . This information is valuable for predicting the reactivity of DPCP in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of organophosphate compounds are influenced by their molecular structure. For example, the exposure to various organophosphate flame retardants, including tris(1,3-dichloro-2-propyl) phosphate, was assessed in a U.S. general population study, indicating widespread exposure and potential health implications . Understanding the properties of DPCP, such as solubility, stability, and toxicity, is essential for its safe handling and application.

Scientific Research Applications

  • Kinetics and Mechanism in Anilinolysis Reactions Dipropyl chlorophosphate has been studied for its role in anilinolysis reactions. Research conducted by Hoque and Lee (2011) in the Bulletin of The Korean Chemical Society investigated the kinetics and mechanisms of dipropyl chlorophosphate reactions with anilines. The study revealed different kinetic isotope effects depending on the basicity of the anilines, suggesting a complex mechanism involving hydrogen-bonded, four-center-type transition states for basic anilines and backside attack transition states for weakly basic anilines (Hoque & Lee, 2011).

  • Use in Flame Retardants Although not directly studying dipropyl chlorophosphate, research has focused on organophosphate flame retardants (PFRs), a category to which dipropyl chlorophosphate is closely related. Studies like those by Castorina et al. (2017) in Chemosphere and Hoffman et al. (2014) in Environment International have explored the presence and health risks of PFRs, including their metabolites in pregnant women and their variability (Castorina et al., 2017); (Hoffman et al., 2014).

  • Synthesis of Functionalized Polymers Dipropyl chlorophosphate has been utilized in the synthesis of functionalized polymers. Allcock et al. (2002) in Macromolecules described the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes] using diphenyl chlorophosphate, a related compound. These polymers have potential applications as proton-conducting membranes in fuel cells (Allcock et al., 2002).

  • Environmental Monitoring and Health Impact Assessment Several studies have focused on the environmental presence and potential health impacts of organophosphate flame retardants, including compounds related to dipropyl chlorophosphate. Research has investigated their presence in indoor environments, wastewater, and the general population, assessing potential health risks and ecological implications (Ospina et al., 2018); (Rodgers et al., 2018).

Safety And Hazards

Dipropyl chlorophosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-[chloro(propoxy)phosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWMBNBSQQGLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=O)(OCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179787
Record name Phosphorochloridic acid, dipropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropyl chlorophosphate

CAS RN

2510-89-6
Record name Phosphorochloridic acid, dipropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorochloridic acid, dipropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MEU Hoque, HW Lee - Bulletin of the Korean Chemical Society, 2012 - koreascience.kr
… ) Cl], 1b diisopropyl [5:(i-PrO) 2P (= O) Cl], 1c and Y-aryl phenyl [6:(PhO)(YC6H4O) P (= O) Cl] 1d chlorophosphates, the nucleophilic substitution reactions of dipropyl chlorophosphate (…
Number of citations: 5 koreascience.kr
MEU Hoque, HW Lee - Bulletin of the Korean Chemical Society, 2012 - koreascience.kr
The kinetic studies on the reactions of dipropyl chlorophosphate (3O) with substituted anilines ($ XC_6H_4NH_2 $) and deuterated anilines ($ XC_6H_4ND_2 $) have been carried out …
Number of citations: 9 koreascience.kr
TK Gazizov, LN Ustanova, DV Ryzhikov… - Bulletin of the Academy …, 1984 - Springer
… , the products recovered in the first case were dimethyl chlorophosphate (10.2%) and dimethyl trichloromethyl phosphonate (49.1%), and in the second case, dipropyl chlorophosphate (…
Number of citations: 2 link.springer.com
Y Yokoyama, K Mochida - Synthesis, 1999 - thieme-connect.com
The development of effective synthesis of fluorinated compounds has been recognized as a significant subject in recent organic synthesis, because these products have useful …
Number of citations: 7 www.thieme-connect.com
UE Brady Jr - 1965 - search.proquest.com
… Dipropyl chlorophosphate was prepared by chlorination at 2-5 C Chlorine was added until … stirring with a magnetic stirrer, to the dipropyl chlorophosphate (theoretically 0 223 M). The …
Number of citations: 1 search.proquest.com
S Dey - American Journal of Organic Chemistry, 2015 - researchgate.net
Nucleophilic substitution reactions at P= O substrates of organophosphorous compounds are very much important in organic chemistry. The problems of the mechanism of displacement …
Number of citations: 3 www.researchgate.net
SA Lermontov, SI Zavorin, II Sukhozhenko… - Bulletin of the Academy …, 1991 - Springer
Silylated phosphites and amidophosphites react with trichloroacetonitrile and ethyl trichloroacetate with the formation of a P-Cl bond, which indicates a halogenophilic mechanism of the …
Number of citations: 1 link.springer.com

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